molecular formula C7HN7 B3354302 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile CAS No. 58502-44-6

1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile

Cat. No.: B3354302
CAS No.: 58502-44-6
M. Wt: 183.13 g/mol
InChI Key: FBLPUAYHZBMXPA-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazole ring and three cyano groups attached at positions 2, 5, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile typically involves multicomponent reactions (MCRs) that utilize aminotriazoles, isocyanides, and aldehydes . These reactions are often carried out under mild conditions, making them efficient and practical for laboratory-scale synthesis. The products are usually characterized using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry (MS), and elemental analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogues with different functional groups replacing the cyano groups.

Comparison with Similar Compounds

    1H-Imidazo[1,2-b][1,2,4]triazole: Similar structure but different substitution pattern.

    1H-Imidazo[1,2-a]imidazole: Contains an imidazole ring fused with an imidazole ring.

    1H-Imidazo[1,2-b]pyridine: Contains an imidazole ring fused with a pyridine ring.

Uniqueness: The specific arrangement of these functional groups imparts distinct electronic properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3H-imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HN7/c8-1-4-7-12-5(2-9)13-14(7)6(3-10)11-4/h(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPUAYHZBMXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C2N=C(NN2C(=N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483859
Record name 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58502-44-6
Record name 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Reactant of Route 2
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Reactant of Route 3
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Reactant of Route 4
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Reactant of Route 5
Reactant of Route 5
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Reactant of Route 6
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile

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